Product packaging for 1,8-Bis(hydroxymethyl)anthracene(Cat. No.:CAS No. 34824-20-9)

1,8-Bis(hydroxymethyl)anthracene

Cat. No.: B1253794
CAS No.: 34824-20-9
M. Wt: 238.28 g/mol
InChI Key: GSHJWFSWKUADLL-UHFFFAOYSA-N
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Description

Contextual Significance of Anthracene (B1667546) and its Derivatives in Modern Chemical Research

Anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three linearly fused benzene (B151609) rings, has long captured the attention of chemists due to its intriguing electronic and photophysical properties. nih.gov Its extended π-conjugated system is the basis for its characteristic blue fluorescence, a property that has been harnessed in a multitude of applications. researchgate.net

The true potential of anthracene, however, lies in the versatility of its derivatives. By chemically modifying the anthracene core, researchers can fine-tune its properties for specific functions. mdpi.com This has led to the development of a wide array of anthracene-based compounds with applications in diverse fields such as materials science, where they are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netnih.gov Furthermore, anthracene derivatives have been investigated for their potential in biological systems, including their use as fluorescent probes and therapeutic agents. mdpi.comrroij.com The ability to introduce various functional groups onto the anthracene skeleton provides a powerful tool for creating novel molecules with customized electronic, optical, and biological activities. mdpi.com

Unique Structural and Electronic Features of 1,8-Disubstituted Anthracenes

In the case of 1,8-Bis(hydroxymethyl)anthracene, the anthracene core is nearly planar. nih.gov The hydroxymethyl groups are positioned in a specific geometric arrangement, and the molecule crystallizes in a centrosymmetric space group, P21/n. nih.gov A notable feature is the formation of infinite zigzag chains of hydrogen bonds between the hydroxyl groups of adjacent molecules, which propagate along the crystallographic b-axis. nih.gov This intermolecular hydrogen bonding plays a significant role in the solid-state packing of the molecule.

The electronic properties of anthracene derivatives are highly dependent on the nature and position of the substituents. Theoretical studies have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the electronic absorption and emission spectra. researchgate.net While specific detailed electronic studies on this compound are not extensively reported in the provided results, the general principles of substituent effects on the anthracene core apply. The hydroxymethyl groups, being weakly electron-donating, are expected to have a modest impact on the electronic properties of the anthracene chromophore compared to stronger donating or withdrawing groups.

Role of this compound as a Versatile Synthetic Scaffold

The true value of this compound lies in its utility as a versatile synthetic scaffold. The two primary alcohol functionalities serve as convenient handles for a wide range of chemical transformations. These reactive sites allow for the facile introduction of other functional groups or the incorporation of the anthracene unit into larger, more complex molecular systems.

The hydroxymethyl groups can be readily oxidized to form the corresponding dialdehyde (B1249045) or dicarboxylic acid, providing entry into a different class of reactive intermediates. Conversely, they can be converted into halides or other leaving groups, enabling nucleophilic substitution reactions. This versatility makes this compound a valuable precursor for the synthesis of a variety of tailored anthracene derivatives. For instance, it can be used to construct macrocycles, polymers, and other supramolecular assemblies where the rigid and fluorescent anthracene core imparts specific structural and photophysical properties to the final product. The use of anthracene-based scaffolds in the development of synthetic models for enzymes, such as mono-iron hydrogenase, highlights the importance of these frameworks in bioinorganic chemistry. nih.gov

Overview of Key Research Areas Explored for this compound Systems

Research involving this compound and its derivatives spans several key areas of chemical science. A primary focus has been on its use as a building block in supramolecular chemistry and crystal engineering. The directional nature of the hydrogen bonding exhibited by this molecule makes it an attractive component for the design and synthesis of crystalline materials with predictable packing arrangements. nih.gov

Furthermore, the potential to convert the hydroxymethyl groups into other functionalities opens up avenues in materials science. The resulting derivatives can be explored for their applications in organic electronics, leveraging the inherent photophysical properties of the anthracene core. researchgate.netnih.gov The ability to create extended, conjugated systems through reactions at the 1 and 8 positions could lead to the development of new materials with interesting charge transport and light-emitting properties.

While not explicitly detailed for this compound in the provided search results, a broader theme in anthracene chemistry is the development of fluorescent chemosensors. The strategic placement of binding sites, which could be derived from the hydroxymethyl groups, allows for the creation of molecules that exhibit a change in their fluorescence properties upon interaction with specific analytes. This principle is a cornerstone of sensor design and represents a potential area of application for derivatives of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B1253794 1,8-Bis(hydroxymethyl)anthracene CAS No. 34824-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[8-(hydroxymethyl)anthracen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8,17-18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHJWFSWKUADLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)CO)C(=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514208
Record name (Anthracene-1,8-diyl)dimethanol
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34824-20-9
Record name (Anthracene-1,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Bis(hydroxymethyl)anthracene
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Synthetic Methodologies and Strategic Derivatization of 1,8 Bis Hydroxymethyl Anthracene

Established Synthetic Pathways to 1,8-Bis(hydroxymethyl)anthracene

The synthesis of this compound can be achieved through a couple of primary reductive routes, starting from either dicarbonyl or halo-substituted anthracene (B1667546) precursors.

Reduction of 1,8-Diformylanthracene Precursors

A common and straightforward method for the synthesis of this compound involves the reduction of the corresponding dialdehyde (B1249045), anthracene-1,8-dicarbaldehyde (B3351344). This transformation falls under the general class of aldehyde reductions, a fundamental process in organic synthesis.

Standard reducing agents are typically employed for this purpose. The reaction generally proceeds as follows:

Reaction Scheme:

Anthracene-1,8-dicarbaldehyde is treated with a suitable reducing agent in an appropriate solvent.

The two formyl groups (-CHO) are concertedly or sequentially reduced to hydroxymethyl groups (-CH₂OH).

Typical Reagents and Conditions:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like ethanol (B145695) or methanol (B129727) at or below room temperature. It is effective for reducing aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, capable of reducing a wider range of functional groups. The reaction is typically carried out in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

The choice of reducing agent can depend on the presence of other functional groups in the molecule, with sodium borohydride offering greater chemoselectivity.

PrecursorProductTypical Reducing Agents
Anthracene-1,8-dicarbaldehydeThis compoundSodium Borohydride, Lithium Aluminum Hydride

Reduction of 1,8-Dichloro-9,10-anthraquinone Derivatives

An alternative and documented pathway to this compound begins with 1,8-dichloroanthraquinone (B31358). iucr.org This multi-step synthesis involves the reduction of the quinone system and subsequent transformation of the chloro-substituents. The synthesis and purification of this compound from this starting material has been reported, adapting procedures from earlier works. iucr.org

A general approach for the reduction of anthraquinones to the corresponding anthracenes often involves reagents like zinc dust in the presence of a base or acid. nih.gov For instance, the reduction of 1,8-dichloroanthraquinone can be achieved using a Zn/NH₃ system followed by treatment with HCl to yield 1,8-dichloroanthracene. nih.gov Subsequent steps would then be required to convert the chloro groups to the desired hydroxymethyl functionalities, a process that can be complex. A more direct, albeit historically significant, multi-step procedure starting from 1,8-dichloroanthraquinone has been cited as a viable route to this compound. iucr.org

Functionalization Strategies from Hydroxymethyl Groups

The two hydroxymethyl groups at the 1 and 8 positions of the anthracene core are primary alcohols, making them amenable to a variety of standard organic transformations. These reactions allow for the extension of the anthracene scaffold and the introduction of new functionalities for the construction of more complex molecular architectures.

Halogenation to 1,8-Bis(halomethyl)anthracene Derivatives (e.g., Bromination)

The conversion of the hydroxymethyl groups to halomethyl groups is a key step for enabling subsequent nucleophilic substitution reactions. Bromination is a common example of this transformation. This can typically be achieved using standard brominating agents for alcohols.

Reaction Scheme:

this compound is reacted with a brominating agent to replace the hydroxyl (-OH) groups with bromine (-Br) atoms.

Potential Reagents and Conditions:

Phosphorus Tribromide (PBr₃): A classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.

Thionyl Bromide (SOBr₂): Another effective reagent for this transformation.

Hydrobromic Acid (HBr): Concentrated aqueous HBr can also be used, sometimes in the presence of a phase-transfer catalyst.

The resulting 1,8-bis(bromomethyl)anthracene (B13940975) is a versatile intermediate for further synthetic modifications.

Esterification and Etherification Reactions

The hydroxyl groups of this compound can readily undergo esterification and etherification, allowing for the attachment of a wide variety of organic moieties.

Esterification:

This reaction involves the treatment of the diol with an acyl chloride or a carboxylic acid (under acidic catalysis, e.g., Fischer esterification, or with a coupling agent like DCC). youtube.comnih.gov

The reaction with an acyl chloride is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. cymitquimica.com This method is generally efficient and proceeds under mild conditions.

Etherification:

The Williamson ether synthesis is a widely used method for preparing ethers and can be applied here. iucr.orgbeilstein-journals.orgcapes.gov.br This involves deprotonating the hydroxyl groups with a strong base (like sodium hydride, NaH) to form the corresponding dialkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. beilstein-journals.org

The choice of solvent is crucial, with polar aprotic solvents like THF or DMF being common. psu.edu

Reaction TypeReagentsProduct Type
EsterificationAcyl Halide, PyridineDiester
EtherificationBase (e.g., NaH), Alkyl HalideDiether

Nucleophilic Substitution Reactions for Amine and Nitrogen-Containing Linkages

Once converted to a dihalo derivative such as 1,8-bis(bromomethyl)anthracene, the molecule becomes an excellent substrate for Sₙ2 reactions with nitrogen-based nucleophiles. This opens up pathways to a variety of nitrogen-containing anthracene derivatives.

Reaction with Amines:

Primary and secondary amines can displace the halide to form the corresponding mono- or di-substituted amino derivatives. The use of excess amine can also serve as the base to neutralize the hydrogen halide formed during the reaction.

This allows for the synthesis of compounds like 1,8-bis(aminomethyl)anthracene and its N-alkylated or N-arylated analogs. sigmaaldrich.com

Gabriel Synthesis:

For the specific synthesis of the primary diamine, the Gabriel synthesis offers a clean method. This involves reacting 1,8-bis(bromomethyl)anthracene with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine groups. This method avoids the over-alkylation issues that can occur when using ammonia (B1221849) directly.

These nucleophilic substitution reactions are fundamental for creating ligands for coordination chemistry, building blocks for polymers, and precursors for biologically active molecules.

Generation of Phosphonium Salts for Olefination Reactions

The conversion of aldehydes and ketones to alkenes via the Wittig reaction is a cornerstone of organic synthesis. This reaction relies on the nucleophilic attack of a phosphorus ylide on a carbonyl compound. For a substrate like this compound, this opens a pathway to extend the π-conjugated system by creating a di-alkene derivative.

The synthetic sequence to the necessary bis(phosphonium salt) logically begins with the conversion of the diol to a more reactive bis(halomethyl) derivative. Typically, reaction with a phosphorus halide or hydrobromic acid can transform the hydroxymethyl groups into bromomethyl groups, yielding 1,8-bis(bromomethyl)anthracene. This di-halide is a versatile intermediate for nucleophilic substitution reactions.

The subsequent step involves the reaction of 1,8-bis(bromomethyl)anthracene with a phosphine, most commonly triphenylphosphine (B44618), in a suitable solvent like DMF or toluene. This SN2 reaction typically proceeds with high efficiency to furnish the corresponding bis(triphenylphosphonium) salt, for instance, 1,8-bis(triphenylphosphoniomethyl)anthracene dibromide.

Inferred Synthetic Pathway to Bis(phosphonium) Salt
StepReactant(s)Reagent(s)Product
1This compoundPBr3 or HBr1,8-Bis(bromomethyl)anthracene
21,8-Bis(bromomethyl)anthracene2 eq. PPh31,8-Bis(triphenylphosphoniomethyl)anthracene dibromide

Once the bis(phosphonium salt) is obtained, it can be treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to deprotonate the carbon adjacent to the phosphorus atoms, generating the highly reactive bis-ylide. udel.eduyoutube.comyoutube.com This intermediate can then be reacted in situ with two equivalents of an aldehyde to yield a symmetrical 1,8-divinylanthracene derivative. A key application of this would be the reaction with an aromatic aldehyde, which would extend the conjugation of the anthracene core. For instance, reaction with benzaldehyde (B42025) would yield 1,8-bis(2-phenylethenyl)anthracene. The formation of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction. mdpi.com

Introduction of Heterocyclic Moieties (e.g., Azacrowns, Imidazolium, Thiadiazoles)

The incorporation of heterocyclic units onto the 1,8-anthracene scaffold can impart novel photophysical properties, introduce metal-binding sites, or enhance its utility in biological applications.

Azacrowns: The synthesis of anthracene-based aza-crown ethers can be achieved by reacting a di-electrophilic anthracene precursor with a di-nucleophilic amine. Following a common strategy for macrocyclization, this compound can be converted to its corresponding ditosylate or dihalide derivative. Reaction of this intermediate, such as 1,8-bis(bromomethyl)anthracene, with a suitable polyamine under high-dilution conditions to favor intramolecular cyclization over polymerization, would yield the desired aza-crown ether. mdpi.com The size of the resulting macrocycle is determined by the length of the polyamine chain. These macrocycles are of interest for their ability to act as selective ionophores or fluorescent sensors. researchgate.netnih.gov

Imidazolium Salts: Bis-imidazolium salts linked by an anthracene spacer have been synthesized and investigated for their unique structural properties and their ability to act as fluorescent probes for biomolecules like DNA. acs.org The synthesis of a 1,8-bis(imidazolium)anthracene derivative typically involves the initial conversion of this compound to 1,8-bis(bromomethyl)anthracene. This di-bromide is then reacted with two equivalents of a substituted imidazole, such as N-methylimidazole, in a solvent like acetonitrile (B52724) or DMF to afford the dicationic bis-imidazolium salt. acs.orgrsc.org These compounds can exhibit aggregation-induced emission (AIE) properties, making them valuable for developing sensors and imaging agents. rsc.org

Synthesis of a 1,8-Bis(imidazolium)anthracene Salt
Reactant 1Reactant 2SolventProduct
1,8-Bis(bromomethyl)anthraceneN-methylimidazoleAcetonitrile1,8-Bis((3-methyl-1H-imidazol-3-ium-1-yl)methyl)anthracene dibromide

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of other heterocycles and is known for its diverse pharmacological activities. nih.govnih.gov A common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N-acylthiosemicarbazide precursors. nih.govorganic-chemistry.org To integrate this heterocycle with the 1,8-anthracene core, a multi-step synthesis can be envisioned. First, the hydroxymethyl groups of this compound would be oxidized to carboxylic acids to yield 1,8-anthracenedicarboxylic acid. This diacid can then be converted to its bis(acyl chloride) and subsequently reacted with thiosemicarbazide (B42300) to form a bis(acylthiosemicarbazide). Finally, acid-catalyzed cyclodehydration would yield the target 1,8-bis(5-amino-1,3,4-thiadiazol-2-yl)anthracene.

Regioselective Synthesis of Asymmetrically Substituted 1,8-Anthracene Derivatives

Creating asymmetrically substituted 1,8-anthracene derivatives, where the two peri-substituents are different, presents a significant synthetic challenge due to the identical reactivity of the two hydroxymethyl groups. Achieving regioselectivity requires a strategy to differentiate between the two sites.

One effective approach is the use of a protecting group. By reacting this compound with a sub-stoichiometric amount of a protecting group reagent, such as a bulky silyl (B83357) chloride (e.g., tert-butyldimethylsilyl chloride), under carefully controlled conditions, it is possible to favor the formation of the mono-protected derivative. The steric hindrance of the first protecting group can disfavor the protection of the second, adjacent hydroxymethyl group.

Once the mono-protected intermediate, 1-(hydroxymethyl)-8-((silyloxy)methyl)anthracene, is isolated, the free hydroxyl group can be chemically modified. For example, it could be oxidized to an aldehyde or converted into an ether. Following this transformation, the silyl protecting group can be selectively removed using a fluoride (B91410) source (e.g., TBAF) to liberate the second hydroxymethyl group. This newly exposed group can then undergo a different set of reactions, leading to the desired asymmetrically disubstituted product. While this strategy is well-established for diols in general, specific documented examples starting with this compound are scarce in the literature. nih.gov

An alternative approach to asymmetry involves the synthesis of mono-functionalized anthracene precursors. For instance, the synthesis of 1-(dimesitylboryl)anthracene has been reported as a precursor to more complex derivatives, demonstrating that mono-substitution at the 1-position is achievable. researchgate.net

Catalytic Approaches in this compound Functionalization

Catalytic methods offer efficient and selective routes for the functionalization of this compound, often under milder conditions than stoichiometric reactions.

Catalytic Oxidation: The selective oxidation of the primary alcohol groups to aldehydes is a valuable transformation, as the resulting anthracene-1,8-dicarbaldehyde is a versatile precursor for imines, alkenes (via Wittig reaction), and other derivatives. nih.gov Ruthenium-based catalysts have been shown to be effective for the oxidation of diols to dialdehydes using oxygen as the oxidant. google.com For example, a process using a Ru/C catalyst in a multiphase system has been developed for the selective oxidation of benzyl-type alcohols to the corresponding aldehydes with high selectivity, preventing overoxidation to carboxylic acids. nih.gov This method is directly applicable to this compound.

Reported Catalytic Oxidation of Benzyl-type Alcohols
CatalystSubstrate TypeProductSelectivity
Ru/CBenzyl alcoholBenzaldehyde>98%
Mo/CBenzyl alcoholBenzaldehyde>99%

Catalytic Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the hydroxymethyl groups of this compound must first be converted into suitable coupling partners, such as halides or triflates. The resulting 1,8-bis(bromomethyl)anthracene or 1,8-bis((trifluoromethylsulfonyloxy)methyl)anthracene can then undergo reactions like the Suzuki-Miyaura coupling with arylboronic acids to yield 1,8-diarylmethylanthracene derivatives. udel.edubeilstein-journals.org The synthesis of 1,8-diarylanthracenes has been accomplished using a Pd-PEPPSI-iPr catalyst, showcasing the utility of modern catalytic systems for functionalizing the 1,8-positions of the anthracene core. beilstein-journals.org Similarly, Kumada cross-coupling has been employed to synthesize 1,8-bis(phenylethynyl)anthracene, further demonstrating the power of catalytic methods in elaborating the anthracene framework. nih.gov

Advanced Spectroscopic Characterization and Photophysical Investigations of 1,8 Bis Hydroxymethyl Anthracene Systems

Fundamental Photophysical Principles of Anthracene (B1667546) Chromophores

The photophysical behavior of anthracene chromophores is governed by the transitions between electronic energy states. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). The molecule can then return to the ground state through several pathways, including radiative decay (fluorescence) and non-radiative decay (internal conversion and intersystem crossing to the triplet state, T₁). mdpi.com

Anthracene itself is known for its characteristic structured fluorescence spectrum in the blue region of the electromagnetic spectrum. omlc.org However, its fluorescence quantum yield is not unity, as intersystem crossing to the triplet state is a competing deactivation pathway. mdpi.com The versatile reactivity of the anthracene core, particularly at the 9 and 10 positions, allows for a wide range of chemical modifications. These modifications can be used to tune the photophysical properties, such as shifting the emission wavelength, enhancing the fluorescence quantum yield, and introducing sensitivity to the chemical environment. mdpi.comresearchgate.net Bulky substituents, for instance, can sterically hinder intermolecular interactions that often lead to fluorescence quenching, thereby enhancing emission intensity. mdpi.com

Fluorescence Emission Characteristics and Quantum Yield Analysis

The fluorescence quantum yield (Φf) is a critical parameter for characterizing fluorescent molecules and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined experimentally using either absolute or relative methods. researchgate.net The relative method, which is more common, involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, such as anthracene itself (Φf = 0.27 in ethanol). omlc.orgrsc.org

The following table presents data for some representative anthracene derivatives, illustrating the impact of substitution on their photophysical properties.

CompoundSubstitution PatternEmission Max (nm)Quantum Yield (Φf)Reference
AnthraceneUnsubstituted~380-4500.27 (in Ethanol) omlc.org
1,8-Diaryl anthracene derivative1,8-DiarylBlue regionup to 0.75 rsc.org
Cyano-substituted anthracene derivative9,10-disubstituted with styryl and triphenylamine (B166846) groupsVariesLowered by cyano group rsc.org

Photoinduced Electron Transfer (PET) Mechanisms in 1,8-Bis(hydroxymethyl)anthracene Derivatives

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of fluorescent sensors, PET is often employed as a quenching mechanism that can be modulated by the presence of an analyte.

Donor-Acceptor Architectures and PET Efficiency

Derivatives of this compound can be designed as donor-acceptor systems to study and utilize PET. By attaching an electron-donating group (the donor) and an electron-accepting group (the acceptor) to the anthracene core (which can act as either, depending on the substituents), a system can be created where photoexcitation leads to intramolecular charge transfer. rsc.org The efficiency of this PET process is dependent on the driving force of the reaction, the distance between the donor and acceptor, and their relative orientation.

In a typical PET sensor, the anthracene fluorophore is linked to a receptor unit (the donor) via a short spacer. In the absence of an analyte, photoexcitation of the anthracene results in electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, the energy of the donor orbital is lowered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

Chelation-Enhanced Fluorescence (CHEF) Effects

Chelation-Enhanced Fluorescence (CHEF) is a specific type of PET-based sensing mechanism where the receptor is a chelating agent that binds to a metal ion. The hydroxymethyl groups at the 1 and 8 positions of this compound provide a potential scaffold for the design of such chelators. These hydroxyl groups, or derivatives thereof, can coordinate with metal ions.

In a CHEF sensor, the lone pair of electrons on a heteroatom in the chelator (e.g., nitrogen or oxygen) can quench the fluorescence of the nearby anthracene fluorophore via PET. When a metal ion binds to the chelating group, these lone pair electrons become involved in the coordination bond and are no longer available to quench the excited state of the anthracene. This results in a significant enhancement of the fluorescence intensity. rsc.org This principle has been demonstrated in various anthracene-based sensors for metal ions. rsc.org

Excimer Formation and Intermolecular Quenching Phenomena

An excimer is an excited-state dimer that is formed between an excited molecule and a ground-state molecule of the same species. Excimer formation is concentration-dependent and is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. For anthracene and its derivatives, the planar aromatic rings facilitate the π-π stacking interactions necessary for excimer formation. mdpi.com

The substitution at the 1 and 8 positions can influence the propensity for excimer formation. While bulky groups can hinder the close approach required for excimer formation, specific arrangements can also pre-organize the molecules, favoring intramolecular or intermolecular excimer formation.

Influence of Substituent Effects on Electronic Transitions and Excited States

The electronic transitions and excited state properties of the anthracene core are highly sensitive to the nature and position of substituents. The hydroxymethyl groups in this compound, being weakly electron-donating, are expected to have a modest effect on the absorption and emission spectra compared to unsubstituted anthracene.

However, further derivatization of these hydroxymethyl groups can lead to significant changes. For instance, converting them to stronger electron-donating or electron-withdrawing groups can lead to substantial shifts in the absorption and emission wavelengths. Introducing aryl groups at the 1 and 8 positions, for example, can lead to highly emissive materials. rsc.org The steric interactions between the substituents at the 1 and 8 positions can also influence the planarity of the anthracene core, which in turn affects the extent of π-conjugation and the energy of the electronic transitions.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to monitor the decay of fluorescence intensity over time, providing insights into the dynamic processes that occur in the excited state. nih.gov These processes, taking place on timescales from femtoseconds to nanoseconds, include energy transfer and primary electron transfer. nih.gov For anthracene and its derivatives, understanding these dynamics is crucial for designing molecules with specific luminescent properties for various applications. mdpi.com

The excited-state dynamics of anthracene derivatives are complex and can involve several relaxation pathways. Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via radiative decay (fluorescence) or non-radiative decay pathways. These non-radiative pathways can include internal conversion, intersystem crossing to a triplet state (T₁), or photochemical reactions like photodimerization. mdpi.com

In donor-acceptor systems, where anthracene acts as the donor, fluorescence quenching can occur, which shortens the fluorescence decay time and reduces the quantum yield. researchgate.net The study of these quenching dynamics through time-resolved spectroscopy helps in understanding the efficiency of energy transfer processes. researchgate.net For instance, transient absorption spectroscopy with sub-picosecond resolution has been used to study the excited-state relaxation of bianthryl and carbazolyl-anthracene, revealing ultrafast torsional relaxation and charge transfer state formation. researchgate.net

While specific time-resolved fluorescence data for this compound is not extensively detailed in the available literature, studies on related anthracene-based metal-organic frameworks (MOFs) have shown that the lifetimes of excited states are significantly affected by the structure. For example, much longer lifetimes were observed for the ligand molecules compared to the MOF structures, suggesting that the rigid framework introduces fluorescence quenching pathways. mdpi.com The substitution pattern, particularly at the 1,8-positions, can influence intramolecular interactions and excited-state geometry, which in turn dictates the fluorescence lifetime and quantum yield. The presence of hydroxymethyl groups offers sites for hydrogen bonding, which can further influence the excited-state dynamics by providing additional non-radiative decay channels or by promoting specific aggregation modes. nih.gov

Table 1: Illustrative Fluorescence Lifetime Data for Anthracene Derivatives

CompoundSolvent/StateExcited-State Lifetime (τ)Notes
AnthraceneToluene~5 nsTypical lifetime for the monomer.
9,9'-Bianthryl (BA)Ethanol (B145695)~20 ps (ESA decay)Matches the rise time of the charge-transfer band. researchgate.net
9-Carbazolyl-anthracene (C9A)Ethanol~20 ps (ESA decay)Comparable to the average solvation time. researchgate.net
Anthracene-based MOF LigandSolid StateLonger lifetime (τ₂)Attributed to excimer formation and interchromophore interactions. mdpi.com

Thermally Activated Delayed Fluorescence (TADF) Potential in 1,8-Anthracene Frameworks

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC). This process is highly desirable for applications in organic light-emitting diodes (OLEDs), as it can significantly enhance the internal quantum efficiency. researchgate.net The key to achieving efficient TADF is a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states.

The 1,8-disubstituted anthracene framework is a promising scaffold for designing TADF emitters. By attaching electron-donating and electron-accepting moieties to the anthracene core, it is possible to create molecules with a significant intramolecular charge transfer (ICT) character. This spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to a small ΔE_ST, which is a prerequisite for efficient TADF.

For example, a red TADF emitter was designed using a 1,8-diyl-anthracene framework, specifically 4,4′-(9,10-bis(phenylethynyl)anthracene-1,8-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (DBP-2MOTPA). acs.org In this design, the methoxytriarylamine acts as the donor and the ethynyl-anthracene core functions as the acceptor. acs.org This molecular architecture successfully produced a TADF emitter for efficient solution-processed red OLEDs. acs.org

Similarly, studies on other rigid aromatic structures, such as 1,8-naphthalimide (B145957) derivatives, have demonstrated successful TADF properties. nih.gov A D–A type imide derivative, NI-mPCz, showed a highly twisted configuration which facilitated the separation of its HOMO and LUMO, thereby reducing the ΔE_ST and promoting delayed fluorescence. nih.gov These findings suggest that the 1,8-disubstituted anthracene core, with its inherent rigidity and defined geometry, provides an excellent platform for creating new TADF materials. The introduction of substituents at the 1 and 8 positions can induce a twisted geometry, which is a common design strategy for minimizing the ΔE_ST and enhancing TADF efficiency.

Table 2: Properties of TADF Emitters Based on Related Aromatic Frameworks

CompoundFrameworkKey FeatureResult
DBP-2MOTPA1,8-AnthraceneDonor-acceptor structure with spatial interactions. acs.orgAchieved red TADF emission for OLEDs. acs.org
NI-mPCz1,8-NaphthalimideHighly twisted D-A configuration. nih.govExhibited outstanding TADF properties. nih.gov
OBA-BrODioxaboranaphtho[3,2,1-de]anthraceneAsymmetric D-A configuration with Br substitution. rsc.orgHigh photoluminescent quantum yield (0.92) and efficient blue TADF. rsc.org

Mechanochromic Luminescence Studies of Anthracene Derivatives

Mechanochromic luminescence (MCL) refers to the change in the color of light emitted by a material in response to mechanical stimuli such as grinding, shearing, or pressure. rsc.org This phenomenon is of great interest for applications in mechanosensors, security papers, and data storage. acs.org Anthracene and its derivatives have emerged as promising candidates for MCL materials due to their strong solid-state emission and tunable structures. rsc.org

The mechanism behind mechanochromism in molecular solids often involves a phase transition between different packing modes. For instance, mechanical force can disrupt the crystalline packing of molecules, leading to an amorphous state with different intermolecular interactions and, consequently, a different emission wavelength. This change is often reversible, with the original crystalline state and emission color being restored by solvent fuming or heating. rsc.org

In the context of anthracene derivatives, donor-acceptor (D-A) structures have shown particularly high-contrast mechanochromic properties. rsc.orgrsc.org For example, D–A–D type molecules combining an anthracene donor with pyridinium (B92312) salt acceptors exhibited significant photoluminescence shifts under mechanical force. One such derivative displayed a remarkable wavelength shift of 122 nm upon grinding, changing its emission from blue to yellow. rsc.orgrsc.org

The substitution pattern on the anthracene core plays a critical role in the mechanochromic behavior. Sterically hindered substituents can influence the crystal packing and the propensity for excimer formation under pressure. rsc.org Studies on anthracene derivatives with different stacking patterns have shown that applying high pressure can induce fluorescence changes, either by enhancing emission through excimer formation or by causing a red-shift in the emission of pre-formed excimers. rsc.org While specific studies on the mechanochromic properties of this compound are limited, the principles derived from other substituted anthracenes are highly relevant. The peri-substitution in the 1,8-positions can enforce specific packing arrangements and intermolecular interactions, potentially leading to unique and sensitive mechanochromic responses. The hydroxyl groups could also participate in hydrogen-bonding networks, which might be disrupted or altered by mechanical force, contributing to the luminescence change.

Table 3: Examples of Mechanochromic Luminescence in Anthracene Derivatives

Compound TypeStimulusObserved ChangeReference
D-A-D type Anthracene-Pyridinium SaltGrindingEmission shift of 122 nm (Blue to Yellow). rsc.orgrsc.org rsc.orgrsc.org
Benz[a]anthraceneHigh Pressure (up to ~15 GPa)Reversible color change from yellow-green to light brown. rsc.org rsc.org
Anthracene derivatives with steric hindranceHigh Pressure (2.3 to 4.2 GPa)Enhanced fluorescence due to excimer formation. rsc.org rsc.org

Supramolecular Chemistry and Molecular Recognition Via 1,8 Bis Hydroxymethyl Anthracene Scaffolds

Design Principles for Anthracene-Based Host Molecules

The design of host molecules based on the 1,8-bis(hydroxymethyl)anthracene scaffold leverages several key principles to achieve effective molecular recognition. The rigid and planar anthracene (B1667546) core provides a well-defined structural framework. The positioning of the hydroxymethyl groups at the 1 and 8 positions creates a pre-organized binding cavity, often referred to as a "molecular cleft."

The primary design considerations include:

Preorganization: The scaffold's geometry reduces the entropic penalty upon binding, as the binding sites are already held in a favorable conformation for guest complexation.

Convergent Functionality: The two hydroxymethyl groups can be directed towards a central point, allowing for cooperative binding to a guest molecule through multiple non-covalent interactions.

Reporter Group Integration: The inherent fluorescence of the anthracene moiety serves as a convenient signaling unit. Changes in the fluorescence emission upon guest binding provide a direct method for monitoring the recognition event.

Host-Guest Interactions and Complexation Studies.cymitquimica.com

The strategic placement of functional groups on the 1,8-disubstituted anthracene backbone allows for the selective binding of various guests, including cations, anions, and neutral molecules.

Cation Binding Affinities and Selectivity.numberanalytics.com

While the parent this compound is not primarily designed for cation binding, its derivatives have been engineered to act as cation receptors. By modifying the hydroxyl groups into more sophisticated binding sites, such as crown ethers or podands containing donor atoms like oxygen and nitrogen, these hosts can selectively bind metal ions. The selectivity is often dictated by the size of the binding cavity and the nature of the donor atoms, following the principles of coordination chemistry.

For instance, incorporating the 1,8-anthracene unit into a macrocyclic structure can lead to selective recognition of specific cations. The fluorescence of the anthracene unit is often modulated upon cation binding, providing a spectroscopic handle to study the complexation.

Anion Recognition via Hydrogen Bonding and Electrostatic Interactions.nih.gov

The development of synthetic receptors for anions is a significant focus in supramolecular chemistry. Derivatives of this compound have been successfully employed as anion receptors. nih.gov The primary interaction responsible for anion binding is hydrogen bonding, where the N-H or O-H groups of the host donate hydrogen bonds to the anionic guest.

In a notable example, a cage receptor incorporating a 1,8-anthracene dicarboxamide unit was designed for anion recognition in neutral aqueous conditions. nih.gov This receptor demonstrated selectivity for the phosphate (B84403) anion, binding it in a stepwise 1:2 manner. nih.gov The binding event was accompanied by an enhancement in the anthracene fluorescence. nih.gov Theoretical and experimental studies revealed different recognition modes for phosphate and oxalate, with phosphate acting as a hydrogen bond acceptor. nih.gov

Hydrazone derivatives of anthracene have also been synthesized and their interactions with various anions studied. nih.gov These receptors showed a high affinity for acetate, with binding also inducing a quenching of the anthracene fluorescence. nih.gov 1H NMR titration studies confirmed that the interaction mechanism involves the formation of hydrogen bonds. nih.gov

Table 1: Anion Binding by Anthracene-Based Receptors

Receptor TypeGuest AnionKey Interaction
1,8-Anthracene Dicarboxamide CagePhosphateHydrogen Bonding
Hydrazone Derivative of AnthraceneAcetate, Fluoride (B91410), Dihydrogen PhosphateHydrogen Bonding

This table summarizes the types of anions bound by different classes of anthracene-based host molecules and the primary non-covalent interaction responsible for the binding.

Neutral Molecule Encapsulation and Detection

The well-defined cavity of hosts derived from this compound also allows for the encapsulation of neutral guest molecules. The binding is typically driven by a combination of hydrogen bonding, van der Waals forces, and solvophobic effects. The encapsulation of a guest within the host's cavity can lead to significant changes in the host's fluorescence, enabling the use of these systems as sensors for the detection of specific neutral molecules. For example, a hydrogen-bonded azo-macrocycle was shown to form stable complexes with bipyridinium salts, with the binding and release controlled by light and acid-base stimuli. nih.gov

Self-Assembly Processes and Hierarchical Structuring.nih.gov

The ability of molecules to spontaneously organize into well-defined, larger structures is known as self-assembly. The this compound molecule itself exhibits self-assembly in the solid state. X-ray crystallographic studies have shown that the molecules form infinite zigzag chains through intermolecular hydrogen bonds between the hydroxyl groups. nih.gov Each hydroxyl group acts as both a hydrogen bond donor and acceptor, leading to a highly ordered one-dimensional structure. nih.gov

Furthermore, the anthracene core can participate in π-π stacking interactions, which can direct the formation of higher-order, three-dimensional architectures. By chemically modifying the anchor groups on anthracene-based molecules, it is possible to control their self-assembly on surfaces, such as gold, to form self-assembled monolayers (SAMs). rsc.org This control over the assembly process is crucial for the development of molecular-scale electronic devices. rsc.org

Non-Covalent Interactions in Supramolecular Assemblies

The key non-covalent interactions include:

Hydrogen Bonding: As seen in the self-assembly of this compound and its role in anion recognition, hydrogen bonding is a dominant directional force. nih.gov

π-π Interactions: The aromatic anthracene core readily engages in π-π stacking, which is a significant driving force for the aggregation of these molecules and for the binding of aromatic guests.

Electrostatic Interactions: In the case of ion binding, electrostatic forces between the charged guest and polar or charged groups on the host play a crucial role. numberanalytics.com

The interplay of these different non-covalent forces allows for the construction of complex and functional supramolecular systems. nih.gov The ability to tune these interactions through synthetic modification of the this compound scaffold provides a powerful tool for the rational design of new materials with tailored properties. chemrxiv.org

Hydrogen Bonding Networks and Directionality

The hydroxyl groups of this compound are pivotal in forming predictable and well-defined hydrogen-bonded assemblies. In the solid state, anthracene-1,8-dimethanol crystallizes in a centrosymmetric space group where the anthracene core remains nearly planar. aip.org The geometry of the hydroxymethyl groups allows each hydroxyl to function as both a hydrogen bond donor and an acceptor. aip.org This dual role results in the formation of infinite zigzag chains of hydrogen bonds that propagate with clear directionality along the rsc.org crystal axis. aip.org

The geometric arrangement and the specific parameters of these hydrogen bonds are remarkably similar to those observed in the naphthalene (B1677914) analogue of the compound. aip.org This predictability is a key feature in crystal engineering, where the 1,8-disubstituted scaffold reliably directs the assembly of molecules into larger, ordered structures. The evolution of such hydrogen-bonding networks can range from simple one-dimensional chains to more complex two-dimensional rings and three-dimensional networks, depending on the interplay with other molecules and the conformational flexibility of the substituents. mdpi.com

π-π Stacking Interactions and Aromatic Recognition

The large, electron-rich surface of the anthracene core provides an ideal platform for π-π stacking interactions, which are fundamental forces in the association of aromatic molecules. rsc.orgacs.org These non-covalent interactions play a significant role in molecular recognition, the stabilization of DNA helices, and the crystal packing of aromatic compounds. acs.org The energy of these interactions can vary, but they are a dominant factor in defining the structure and properties of materials based on polycyclic aromatic hydrocarbons (PAHs). acs.orgresearchgate.net

In derivatives of 1,8-disubstituted anthracenes, such as 1,8-bis(phenylethynyl)anthracene, the solid-state structure is characterized by a herringbone packing motif composed of π-stacked dimers and trimers. rsc.org This demonstrates a clear capacity for aromatic recognition, where stacking occurs not only between anthracene units but also between the anthracene core and other aromatic groups, like the appended phenyl rings. rsc.org However, strong π-π interactions in the solid state can also lead to aggregation-caused fluorescence quenching, a common characteristic of flat PAHs. researchgate.net

Theoretical calculations on anthracene dimers provide insight into the energetics of these interactions. The interaction energies and optimal distances vary depending on the computational method used, highlighting the complex nature of these forces.

MethodBasis SetInteraction Energy (kcal/mol)Inter-monomer Distance (Å)
DFT/B3LYP-D3def2-TZVP-~3.81
SOS-MP2--~3.91
CCSD(T)--1.841-
Table 1: Theoretical interaction energies and optimized distances for stacked anthracene dimers, illustrating the attractive forces driving π-π stacking. Data sourced from computational studies. mdpi.com

C-H···π Interactions in Molecular Recognition

Beyond π-π stacking, the electron-rich anthracene π-system can participate in C-H···π interactions, a type of non-covalent bond where a C-H bond acts as a weak acid, donating electron density to the aromatic ring. scispace.com This interaction involves the donation of electrons from the aromatic π-system into the σ* antibonding orbital of the C-H bond. scispace.com These interactions are crucial in various recognition processes, including protein-ligand binding. researchgate.net

Development of Molecular Switches and Logic Gates

The unique photochemical and photophysical properties of the anthracene core make it a prime component in the design of molecular-scale devices that can function as switches and logic gates. mdpi.comrsc.org

A key feature of anthracene is its ability to undergo a reversible [4π+4π] photodimerization. aip.orgrsc.org Upon irradiation with UV light (e.g., ~365 nm), two anthracene monomers can covalently bond to form a non-fluorescent dimer. aip.orgresearchgate.net This dimer can revert to the two original, fluorescent monomers upon irradiation with shorter wavelength UV light or through thermal means. aip.org This reversible transformation between a fluorescent "ON" state (monomer) and a non-fluorescent "OFF" state (dimer) is the basis for an optical molecular switch. aip.orgscispace.comaip.org The significant difference in electronic transport properties between the monomer and dimer forms also makes this system a candidate for electronic molecular switches. aip.orgaip.org

Furthermore, the fluorescence of the anthracene scaffold can be controlled by external chemical inputs, enabling the construction of molecular logic gates. rsc.orgmdpi.com This is often achieved by attaching receptor groups to the anthracene fluorophore that can engage in Photoinduced Electron Transfer (PeT). rsc.orgmdpi.com For example, an aminomethyl group can act as a proton receptor, while a crown ether can bind a metal cation. rsc.org In such a system, the fluorescence of the anthracene is initially "OFF" because it is quenched by the receptor groups. The fluorescence can only be switched "ON" when both inputs (e.g., a proton AND a sodium ion) are present to bind to their respective receptors, blocking the PeT process. This behavior mimics the function of an AND logic gate. rsc.org By choosing different receptors and outputs (fluorescence or absorption), other logic gates such as OR, NOR, and INHIBIT have also been developed using anthracene-based chemosensors. researchgate.net

Chemosensing Applications of 1,8 Bis Hydroxymethyl Anthracene Derived Probes

Principles of Fluorescent Chemosensor Design based on Anthracene (B1667546)

The design of fluorescent chemosensors based on the anthracene core primarily relies on the integration of a guest recognition unit (receptor) with the anthracene fluorophore. The binding of an analyte to the receptor modulates the fluorescence properties of the anthracene unit through several photophysical mechanisms. The most prominent of these are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

In a typical PET sensor, the receptor is connected to the fluorophore via a short spacer. In the 'off' state (absence of the analyte), the fluorescence of the anthracene moiety is quenched due to electron transfer from the receptor's high-energy occupied molecular orbitals to the excited state of the fluorophore. Upon binding of a cation to the receptor, the oxidation potential of the receptor increases, which inhibits the PET process and leads to a "turn-on" of fluorescence. Conversely, anion binding can enhance the PET quenching effect.

ICT-based sensors involve a donor-π-acceptor (D-π-A) system where the anthracene core can act as the π-system and is functionalized with electron-donating and electron-accepting groups. The binding of an analyte to either the donor or acceptor part of the molecule alters the energy of the ICT state, resulting in a shift in the emission wavelength and a change in fluorescence intensity. This can lead to a ratiometric sensing response, which is highly desirable as it allows for self-calibration and can be less susceptible to instrumental artifacts.

Chemo- and Ionoselective Sensing of Cations

The rigid 1,8-disubstituted anthracene scaffold is well-suited for creating pre-organized binding cavities for cations. By modifying the hydroxymethyl groups of 1,8-Bis(hydroxymethyl)anthracene into various ligating moieties, selective receptors for different cations can be synthesized.

While a wide array of anthracene-based fluorescent sensors for transition metal ions like Cu(II), Zn(II), and Hg(II) have been developed, specific examples directly derived from this compound are not extensively documented in prominent literature. However, the general principle involves the introduction of chelating groups that can selectively bind to the target metal ion. For instance, dipicolylamine (DPA) is a well-known chelator for Cu(II). A hypothetical sensor derived from this compound could involve the conversion of the hydroxymethyl groups to aminomethyl groups, followed by functionalization with DPA. The binding of Cu(II) to the DPA units would quench the anthracene fluorescence due to the paramagnetic nature of Cu(II), providing a "turn-off" sensing mechanism. The design of such sensors often leverages the chelation-enhanced fluorescence quenching (CHEQ) effect.

Table 1: Research Findings on Transition Metal Ion Detection by Anthracene Derivatives This table presents findings for anthracene derivatives to illustrate the sensing principles, as direct examples from this compound are not widely reported.

Probe TypeAnalyteSensing MechanismResponseDetection Limit
9,10-bis(8-quinolinoxymethyl)anthraceneCu(II)Fluorescence Quenching"On-Off-On" and "On-Off" switching150 nM nih.gov
Anthracene-based thioacetalsHg(II)Desulfurization reaction"Turn-on" fluorescenceLow micromolar range mdpi.com
Picolinic acid-based curcumin (B1669340) derivativesCu(II)Hydrolysis of ester bond"Turn-on" fluorescenceNot specified nih.gov

The synthesis of macrocyclic receptors incorporating the 1,8-disubstituted anthracene unit has proven to be an effective strategy for the recognition of ammonium (B1175870) and alkylammonium ions. A notable example involves the preparation of 1,8-bis(azacrown)anthracenes starting from this compound. nih.gov The synthesis involves the conversion of the hydroxymethyl groups to bromomethyl groups, which are then reacted with aza-crown ethers. nih.gov

These ditopic receptors exhibit a significant chelation-enhanced fluorescence (CHEF) effect upon binding linear dicationic guests such as alkylenediammonium ions (+NH3(CH2)nNH3+). The two azacrown moieties act as binding sites for the ammonium groups, and the fluorescence of the anthracene core is enhanced upon complexation. The magnitude of the fluorescence enhancement is dependent on the length of the alkyl chain connecting the two ammonium groups, with a maximal effect observed for the propylenediammonium cation, indicating a high degree of size selectivity. nih.gov This selectivity arises from the optimal fit of the guest within the cavity formed by the two crown ether rings held in a pre-organized fashion by the rigid anthracene spacer. The sensing mechanism is based on the suppression of PET from the nitrogen atoms of the azacrown ethers to the anthracene fluorophore upon protonation or guest binding. nih.gov

Table 2: Research Findings on Ammonium and Alkylammonium Ion Sensing

ProbeAnalyteSensing MechanismResponseKey Finding
1,8-Bis(azacrown)anthracenesAlkylenediammonium ionsChelation-Enhanced Fluorescence (CHEF) via PET suppressionFluorescence "turn-on"Maximum fluorescence enhancement for propylenediammonium cation, demonstrating size selectivity. nih.gov

Anion Chemosensing Architectures

The development of synthetic receptors for anions is a challenging field due to the varied geometries and high solvation energies of anions. The 1,8-disubstituted anthracene scaffold provides a versatile platform for constructing anion receptors where hydrogen bonding or electrostatic interactions can be utilized for guest recognition.

The recognition of biologically important anions like phosphate (B84403) and pyrophosphate is of significant interest. Probes derived from this compound, specifically 1,8-anthrylpolyamines, have been reported to act as fluorescent chemosensors for pyrophosphate. nih.gov These polyamine chains, attached to the 1- and 8-positions of the anthracene core, can be protonated in solution. The resulting ammonium groups can then serve as hydrogen bond donors to bind the phosphate or pyrophosphate anions through electrostatic interactions.

The binding event is signaled by a change in the fluorescence of the anthracene moiety. In many cases, the binding of the anionic guest to the protonated polyamine chain leads to an enhancement of the anthracene fluorescence. This "turn-on" response can be attributed to the modulation of the PET process between the amine groups and the anthracene fluorophore. The pre-organization of the polyamine chains on the rigid anthracene backbone allows for selective recognition of pyrophosphate over other phosphates like ATP, ADP, or AMP, based on the specific geometry and charge distribution of the guest molecule. researchgate.net

Table 3: Research Findings on Phosphate and Pyrophosphate Recognition

Probe TypeAnalyteSensing MechanismResponseKey Finding
1,8-AnthrylpolyaminesPyrophosphateElectrostatic and H-bonding interactions, PET modulationFluorescence enhancementSelective recognition of pyrophosphate. nih.gov
Perylene diimide/Cu(II) complexPyrophosphateDisassembly of aggregates"Turn-on" fluorescenceHigh selectivity and sensitivity in aqueous solution. nih.gov

The detection of halide anions, particularly fluoride (B91410), chloride, and the pseudohalide cyanide, is important due to their roles in biological and environmental systems. While specific chemosensors for these anions derived directly from this compound are not widely reported, the principles of their design can be inferred from other anthracene-based systems.

For fluoride and chloride sensing, receptors are typically designed to have hydrogen bond donating groups, such as amides or ureas, attached to the anthracene scaffold. The interaction of the halide anion with these groups can lead to a change in the fluorescence properties of the anthracene core. For instance, multihydroxylated anthracene derivatives have demonstrated selective fluorescence quenching in the presence of fluoride ions due to the formation of strong hydrogen bonds between the hydroxyl protons and the highly electronegative fluoride. nih.gov

The detection of cyanide is often achieved through a "turn-on" fluorescence mechanism. This can be accomplished by designing a system where the anthracene fluorescence is initially quenched, for example, by a coordinated Cu(II) ion. The addition of cyanide, which has a high affinity for Cu(II), removes the quencher from the receptor, thereby restoring the fluorescence of the anthracene unit. nih.gov Another approach involves the nucleophilic addition of cyanide to an electron-deficient center in the receptor, which disrupts an ICT pathway and leads to a "turn-on" fluorescence response. rsc.org While these mechanisms have been demonstrated on various fluorophores, their application to the 1,8-disubstituted anthracene framework remains an area for further exploration.

Table 4: Research Findings on Halide Anion Sensing

Probe TypeAnalyteSensing MechanismResponseDetection Limit
Multihydroxylated anthracene derivativesFluorideHydrogen bonding leading to fluorescence quenching"Turn-off" fluorescence~2 μM nih.gov
Fluorophore-polymer-Cu(II) complexCyanideDisplacement of quencher (Cu(II))"Turn-on" fluorescence~2.5 μM nih.gov
Dicyanovinyl phenylacetyleneCyanideNucleophilic addition disrupting ICT"Turn-on" fluorescence0.68 μM rsc.org

Ratiometric Sensing and Signal Transduction Mechanisms

Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes by providing a built-in self-calibration, which minimizes the influence of external factors such as instrument efficiency and probe concentration. This is typically achieved by designing molecules with two distinct emission bands, where the ratio of their intensities changes in response to an analyte.

While numerous anthracene derivatives have been successfully employed as ratiometric sensors, there is a conspicuous absence of studies detailing the synthesis and application of such probes directly derived from this compound. The conceptual design of a ratiometric sensor originating from this compound would involve the modification of one or both hydroxymethyl groups to incorporate a second fluorophore or a recognition unit that modulates the electronic properties of the anthracene core upon analyte binding. The resulting change in the intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), or excimer/exciplex formation could, in theory, produce a ratiometric response. However, without experimental data, the specific signal transduction mechanisms for such hypothetical probes remain speculative.

pH-Responsive Fluorescent Probes

The development of fluorescent probes for pH monitoring is crucial for understanding numerous chemical and biological processes. Anthracene-based compounds have been utilized to create pH sensors, often by incorporating acidic or basic moieties that undergo protonation or deprotonation, leading to a change in their fluorescence properties. nih.gov For instance, anthracene derivatives functionalized with amine groups can act as pH-responsive "turn-on" or "turn-off" sensors. nih.gov

The hydroxymethyl groups of this compound are not inherently pH-sensitive within the typical physiological range. To create a pH-responsive probe from this starting material, these groups would need to be chemically modified. For example, they could be oxidized to carboxylic acids or esterified with moieties containing ionizable groups. Such modifications would introduce the necessary pH-dependent functionality.

A study on 9,10-distyrylanthracene (B86952) derivatives demonstrated that the introduction of phenol (B47542) and amine groups can induce pH-dependent aggregation and fluorescence, with pKa values of 9.94 and 6.90, respectively. nih.gov This highlights the feasibility of tuning the pH-sensing properties of the anthracene core through appropriate functionalization.

Table 1: Examples of pH-Responsive Anthracene Derivatives (Not Derived from this compound)

CompoundSensing MechanismpKaReference
9,10-bis(4-hydroxystyryl)anthraceneAggregation-Induced Emission (AIE)9.94 nih.gov
9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthraceneAggregation-Induced Emission (AIE)6.90 nih.gov

Advancement in Single-Molecule Sensing Technologies

Single-molecule sensing represents the ultimate frontier in analytical chemistry, offering the ability to detect and study individual molecules and their interactions. Fluorescent probes are central to many single-molecule techniques, requiring high photostability and quantum yield.

The application of this compound derivatives in the field of single-molecule sensing has not been reported in the scientific literature. The development of such probes would necessitate the synthesis of derivatives with exceptional photophysical properties and the ability to be tethered to surfaces or biomolecules for single-molecule imaging studies. While the rigid anthracene core is a promising platform for constructing photostable fluorophores, the specific contributions and suitability of the 1,8-disubstituted pattern for single-molecule applications are yet to be investigated.

Computational Chemistry and Theoretical Studies on 1,8 Bis Hydroxymethyl Anthracene

Quantum Chemical Calculations of Electronic Structure (DFT)

No specific studies detailing DFT calculations on 1,8-Bis(hydroxymethyl)anthracene were found. Such studies would typically involve optimizing the molecule's geometry and then calculating its electronic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap, for this compound. This analysis is crucial for understanding a molecule's electronic transitions and reactivity. For context, studies on parent anthracene (B1667546) and other derivatives show that the HOMO-LUMO gap can be tuned by various substituents, which affects the molecule's electronic and optical properties. academicjournals.orgwitpress.com

Charge Distribution and Electrostatic Potential Maps

Detailed charge distribution analysis and electrostatic potential maps for this compound are not present in the surveyed literature. These maps are instrumental in visualizing the charge distribution across a molecule and identifying electrophilic and nucleophilic sites.

Excited State Calculations (TD-DFT) for Optical Properties

No TD-DFT studies specifically investigating the excited state properties of this compound have been published. This method is standard for predicting optical properties like UV-Vis absorption spectra.

Vertical Transition Energies and Oscillator Strengths

Data tables for vertical transition energies and their corresponding oscillator strengths for this compound could not be generated as no computational studies reporting these values were found.

Transition Density Matrix Analysis

An analysis of the transition density matrix, which provides insight into the nature of electronic excitations (e.g., local vs. charge-transfer), is not available for this compound.

Mechanistic Insights into Photoinduced Electron Transfer via Computational Models

While photoinduced electron transfer (PET) is a known phenomenon in many anthracene derivatives, no computational models or mechanistic studies focusing on this compound were identified. Such studies would provide insight into the efficiency and pathways of charge separation and recombination processes.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not readily found in the literature, the technique offers significant potential for understanding its intermolecular interactions.

Based on the known crystal structure, this compound molecules arrange in a way that facilitates a network of hydrogen bonds. nih.gov Each hydroxyl group acts as both a donor and an acceptor, forming infinite zigzag chains of hydrogen bonds. nih.gov MD simulations could provide a dynamic view of these interactions in both the solid state and in solution.

For instance, simulations could model the stability and dynamics of these hydrogen-bonding networks at different temperatures. They could also be used to study the interactions of this compound with different solvents, providing insights into its solubility and aggregation behavior.

In a study on a related compound, 1,8-bis[(trimethylsilyl)ethynyl]anthracene, Born-Oppenheimer molecular dynamics (BOMD) calculations were used to probe the molecule's structural rigidity and the mutual orientation of its substituent groups in the gas phase. researchgate.net A similar approach for this compound could reveal the flexibility of the hydroxymethyl groups and their influence on the planarity of the anthracene core under various conditions.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

Area of InvestigationPotential Insights
Hydrogen Bond Dynamics Fluctuation and stability of the intermolecular hydrogen-bonding network.
Solvation Studies Interaction with various solvents to predict solubility and aggregation.
Conformational Flexibility Dynamic behavior of the hydroxymethyl groups and the anthracene core.
Crystal Packing Simulation of the forces and interactions governing the crystal lattice formation.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The resulting energy landscape is fundamental to understanding a molecule's reactivity and physical properties.

The starting point for a conformational analysis of this compound is its experimentally determined crystal structure. nih.gov In the solid state, the anthracene core is nearly planar, and the hydroxymethyl groups have a specific orientation to facilitate hydrogen bonding. nih.gov However, in the gas phase or in solution, the molecule may adopt other conformations.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule. By systematically rotating the bonds of the hydroxymethyl groups, a conformational energy landscape can be generated. This landscape would reveal the most stable conformers in the absence of crystal packing forces, as well as the energy barriers between them.

A study on 1,8-bis(phenylethynyl)anthracene, for example, used DFT calculations to investigate five different rotamers arising from the orientation of the phenylethynyl groups. rsc.org A similar computational approach for this compound would likely focus on the rotation around the C(anthracene)-C(methylene) and C(methylene)-O bonds. It is generally observed that crystallization can sometimes favor a higher-energy conformer if it allows for more favorable intermolecular interactions and packing efficiency. rsc.org

Table 2: Key Parameters from the Crystal Structure of this compound

ParameterValue/DescriptionReference
Crystal System Monoclinic nih.gov
Space Group P21/n nih.gov
Anthracene Core Nearly planar nih.gov
Intermolecular Interactions Infinite zigzag chain of hydrogen bonds along the researchgate.net direction. nih.gov

Prediction of Binding Affinities in Host-Guest Systems

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Computational methods are frequently used to predict the binding affinity between potential host-guest pairs.

There are no specific studies detailing the use of this compound as a guest in a host-guest system. However, the anthracene core provides a rigid, planar, and aromatic platform that could interact with various hosts, such as cyclodextrins or cucurbit[n]urils, through hydrophobic and π-stacking interactions. The hydroxymethyl groups could also participate in hydrogen bonding with the host.

The prediction of binding affinities typically involves molecular docking simulations followed by more rigorous free energy calculations. These computational techniques can provide an estimate of the binding free energy (ΔG_bind), which is related to the equilibrium constant (K_eq) of the host-guest association. High-affinity host-guest systems are of interest for applications in drug delivery, sensing, and self-assembly. nih.gov For instance, the binding of adamantane (B196018) to cucurbit rsc.orguril is a well-studied high-affinity interaction used in the construction of DNA nanostructures. nih.gov

Table 3: Computational Methods for Predicting Binding Affinities

Computational MethodPurpose
Molecular Docking Predicts the preferred orientation of the guest within the host's binding site.
Free Energy Perturbation (FEP) Calculates the change in free energy upon binding.
Thermodynamic Integration (TI) Another rigorous method for calculating binding free energies.
MM/PBSA and MM/GBSA Less computationally expensive methods for estimating binding affinities.

Structure-Property Relationship Elucidation through Theoretical Approaches

Theoretical approaches are invaluable for establishing relationships between a molecule's structure and its observable properties, such as its electronic and photophysical characteristics. For anthracene derivatives, these studies often focus on understanding their fluorescence and potential as electronic materials.

While specific theoretical studies on the structure-property relationship of this compound are scarce, research on similar molecules demonstrates the utility of these methods. For example, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption and emission spectra of molecules. Such calculations on this compound could predict its UV-Vis absorption spectrum and fluorescence properties.

Studies on other substituted anthracenes have used theoretical calculations to understand how different functional groups affect the electronic properties of the anthracene core. For instance, in anthracene-styrene-substituted m-carborane (B99378) derivatives, TD-DFT calculations confirmed that the emission spectra were dominated by the anthracene moiety, with minimal electronic interaction from the substituents. rsc.org In contrast, a study on 1,4-disubstituted anthracenes found a correlation between the calculated DNA-intercalation ability and the observed cytotoxicity of the compounds. nih.gov

For this compound, theoretical calculations could explore how the hydroxymethyl groups influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for its electronic and photophysical properties.

Table 4: Theoretical Approaches and Their Applications to Anthracene Derivatives

Theoretical MethodProperty InvestigatedExample Application
Density Functional Theory (DFT) Ground-state electronic structure, HOMO-LUMO gap.Optimization of molecular geometry and analysis of frontier molecular orbitals.
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectra, excited state properties.Prediction of photoluminescence and comparison with experimental spectra. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonds and non-covalent interactions.Characterization of intramolecular and intermolecular hydrogen bonds.
Natural Bond Orbital (NBO) Analysis Study of charge transfer and orbital interactions.Investigation of the electronic communication between substituents and the anthracene core. rsc.org

Materials Science Applications Leveraging 1,8 Bis Hydroxymethyl Anthracene Derivatives

Building Blocks for Conjugated Polymers and Oligomers

Derivatives of 1,8-Bis(hydroxymethyl)anthracene are pivotal starting materials for synthesizing conjugated polymers and oligomers. The anthracene (B1667546) core provides the necessary π-conjugated system, which is essential for the electronic and photophysical properties of these materials. The hydroxymethyl groups can be readily converted into other functional groups, such as halides or boronic esters, to enable participation in various cross-coupling polymerization reactions.

New classes of conjugated polymers that feature an anthracene-related core, dihexylanthradithiophene (DHADT), have been successfully prepared using methods like Stille, Sonogashira, and Yamamoto cross-coupling reactions. nih.govrsc.org These techniques rely on monomers with specific reactive sites, a role that derivatives of this compound are well-suited to fill after appropriate chemical modification. The resulting polymers exhibit broad optical absorption and have been tested in organic field-effect transistors. nih.govrsc.org

The ability to control the type of chemical bond linking the monomeric units is crucial for tuning the properties of the final polymer. Different synthetic strategies allow for the precise installation of single, double, or triple bonds between anthracene moieties.

Triple Bonds: Ethynylene-bridged anthracene polymers have been synthesized via on-surface reactions of dihalo-anthracene precursors. researchgate.netresearchgate.net This process involves a dehalogenation and subsequent homocoupling of surface-stabilized carbenes to form the desired ethynylene (–C≡C–) linkages. researchgate.netresearchgate.net Sonogashira cross-coupling is another powerful method for creating ethynylene bridges and has been used to prepare polymers from di-ethynyl functionalized monomers, including those based on the anthracene architecture. nih.gov

Other Linkages: Stille and Yamamoto cross-coupling reactions are also employed to create conjugated polymers from halogenated anthracene derivatives, leading to different electronic conjugation pathways and material properties. nih.govrsc.orgchemrxiv.org The choice of polymerization technique dictates the nature of the linkage and, consequently, the electronic and optical properties of the resulting polymer.

Organic Light-Emitting Diode (OLED) Emitter Materials

Anthracene and its derivatives have been extensively studied as core materials for blue fluorescent emitters in OLEDs due to their excellent photoluminescence, electroluminescence, and electrochemical properties. mdpi.comrsc.org The inherent violet-blue emission of the anthracene core makes it an ideal candidate for creating materials for high-energy visible light emission, which remains a challenge in OLED technology. mdpi.com

Researchers have synthesized novel host materials for blue OLEDs based on an anthracene core. For instance, the asymmetric compound 2-(naphthalen-2-yl)-1-(naphthalen-1-yl)-anthracene (2-NaAn-1-PNa), synthesized via Suzuki coupling, demonstrates the potential of functionalized anthracenes. mdpi.com This material exhibits excellent thermal stability, with a glass transition temperature (Tg) of 134 °C and a decomposition temperature (Td) of 391 °C, which are critical for the operational lifetime and stability of OLED devices. mdpi.com The hydroxymethyl groups of this compound provide convenient points for the attachment of such aryl groups to tune the material's properties for optimal device performance.

Table 1: Thermal Properties of an Anthracene-Based OLED Host Material (2-NaAn-1-PNa)

Property Value
Glass Transition Temperature (Tg) 134 °C
Melting Temperature (Tm) 248 °C
5% Weight Loss Temperature (Td) 391 °C

Data sourced from a study on a highly efficient blue host compound for OLEDs. mdpi.com

Development of Advanced Functional Materials with Tunable Photophysical Characteristics

A key advantage of using this compound derivatives is the ability to finely tune their photophysical properties. The absorption and emission characteristics of the anthracene core are highly sensitive to the electronic nature and steric bulk of substituents. mdpi.com

By chemically modifying the hydroxymethyl groups or by adding substituents at other positions on the anthracene ring, researchers can alter the material's interaction with light. For example, attaching different functional groups can shift the emission wavelength, increase the fluorescence quantum yield, or introduce new properties like mechanofluorochromism (a change in emission color upon mechanical grinding). mdpi.com The introduction of various aryl groups onto the anthracene skeleton can modify the π-conjugation, leading to shifts in the absorption and emission spectra. mdpi.com This tunability is crucial for designing materials tailored to specific applications, such as fluorescent probes, solid-state lighting, and display technologies.

Table 2: Photophysical Properties of an Anthracene-Based OLED Host Material (2-NaAn-1-PNa)

State UV-Vis Absorption Peaks (nm) Max. Photoluminescence (PLmax) (nm)
Toluene Solution 340, 359, 376, 397 428

Data sourced from a study on a highly efficient blue host compound for OLEDs. mdpi.com

Integration into Responsive Polymeric Networks for Sensing Applications

The integration of anthracene derivatives into polymeric networks can lead to "smart" materials that respond to external stimuli. The fluorescence of anthracene is often quenched or enhanced in the presence of specific analytes or changes in the local environment (e.g., pH, temperature), making it an excellent component for chemical sensors.

The hydroxymethyl groups on this compound are ideal for covalently incorporating the anthracene unit into a polymer backbone or as a pendant group. While specific examples utilizing this exact compound in responsive networks are not prevalent in the literature, the principle is well-established. For instance, stimuli-responsive polymer micelles have been developed for the controlled isolation and release of organic contaminants. researchgate.net A polymer network containing the 1,8-disubstituted anthracene moiety could similarly be designed for sensing applications, where the binding of a target molecule would induce a conformational change in the polymer, leading to a detectable change in the anthracene's fluorescence.

Charge Transport Properties in Anthracene-Based Organic Semiconductors

Anthracene is a foundational organic semiconductor, and its derivatives are actively researched for their charge transport properties in devices like organic field-effect transistors (OFETs). aps.orgpku.edu.cnresearchgate.net The planar structure of the anthracene core facilitates strong π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping. researchgate.net

Theoretical and experimental studies have shown that modifying the substituents on the anthracene core significantly impacts charge carrier mobility. Density functional theory (DFT) calculations on various anthracene derivatives have revealed that some are excellent hole-transporting materials, others are electron-transporting, and some exhibit bipolar behavior with balanced mobilities for both charge types. pku.edu.cn For example, the length of alkyl chains attached to phenyl groups on an anthracene core has a demonstrable effect on the thin-film microstructure and, consequently, the hole mobility. researchgate.net Shorter alkyl chains tend to lead to better film crystallinity and higher charge mobilities. researchgate.net These findings underscore the potential to engineer derivatives of this compound for specific semiconducting applications by tailoring the side groups to optimize molecular packing and electronic coupling.

Table 3: Calculated Charge Mobilities of Anthracene Derivatives at Room Temperature

Compound Hole Mobility (cm²·V⁻¹·s⁻¹) Electron Mobility (cm²·V⁻¹·s⁻¹)
DPPVAnt 0.49 -
DTAnt 0.069 0.060
DHTAnt - 0.12

Data sourced from a DFT study on the charge transport properties of anthracene derivatives. pku.edu.cn

Reaction Mechanisms and Chemical Transformations Involving 1,8 Bis Hydroxymethyl Anthracene

Elucidation of Reaction Pathways for Derivatization

The derivatization of 1,8-bis(hydroxymethyl)anthracene primarily involves the chemical modification of its two hydroxymethyl (-CH₂OH) groups. These reactive sites allow for a variety of transformations to synthesize new anthracene (B1667546) derivatives with tailored properties. Common derivatization strategies include acylation, alkylation, and conversion to more reactive leaving groups for subsequent substitution reactions.

One key pathway for derivatization is esterification. While specific studies on this compound are not prevalent, analogous reactions with similar compounds like 9-(hydroxymethyl)anthracene demonstrate the principle. In such reactions, the carboxylic acid is activated, and the hydroxymethyl group of the anthracene derivative acts as a nucleophile to form an ester linkage. uu.nl This suggests that this compound could be di-esterified to introduce a wide range of functional groups.

Another significant derivatization route involves converting the hydroxymethyl groups into better leaving groups, such as halides (e.g., -CH₂Br or -CH₂Cl), which can then be used in nucleophilic substitution or cross-coupling reactions. This approach is foundational for incorporating the 1,8-disubstituted anthracene scaffold into larger molecular architectures. For instance, the analogous compound 1,8-dichloroanthracene, derived from 1,8-dichloroanthraquinone (B31358), serves as a precursor in the synthesis of 1,8-diarylanthracenes through Suzuki-Miyaura coupling reactions. nih.govbeilstein-journals.orgrsc.org A similar synthetic strategy could be envisioned starting from this compound, where the hydroxyl groups are first converted to halides.

The table below summarizes potential derivatization reactions based on the reactivity of the hydroxymethyl group.

Reaction TypeReagent/CatalystProduct Functional Group
EsterificationCarboxylic Acid, Activating AgentEster (-COOR)
EtherificationAlkyl Halide, BaseEther (-OR)
HalogenationThionyl Chloride (SOCl₂)Chloromethyl (-CH₂Cl)
HalogenationPhosphorus Tribromide (PBr₃)Bromomethyl (-CH₂Br)
OxidationMild Oxidizing Agent (e.g., PCC)Formyl (-CHO)
OxidationStrong Oxidizing Agent (e.g., KMnO₄)Carboxyl (-COOH)

Photooxygenation Mechanisms of Anthracene-Based Compounds

The anthracene core of this compound is susceptible to photooxygenation, a light-induced oxidation that incorporates molecular oxygen. wikipedia.org This process is typically initiated by a photosensitizer that, upon light absorption, transfers energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov

The general mechanism for the photooxygenation of anthracenes can be categorized as a Type II process. wikipedia.org

Photosensitizer Excitation : A photosensitizer (Sens) absorbs light and is promoted from its ground state (S₀) to an excited singlet state (¹Sens*).

Intersystem Crossing : The excited singlet sensitizer undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³Sens*).

Energy Transfer : The triplet sensitizer collides with ground-state triplet oxygen (³O₂), transferring its energy to the oxygen molecule. This process returns the sensitizer to its ground state and excites the oxygen to its singlet state (¹O₂).

Reaction with Anthracene : The electrophilic singlet oxygen then reacts with the electron-rich 9,10-positions of the anthracene core.

This reaction is a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the anthracene acts as the diene and singlet oxygen acts as the dienophile. The product of this reaction is a 9,10-endoperoxide. researchgate.netcalstatela.edu

Singlet Oxygen Reactions with Anthracene Endoperoxides

The reaction between singlet oxygen and the anthracene moiety of a compound like this compound results in the formation of an anthracene endoperoxide. This cycloaddition occurs across the C9 and C10 positions of the central aromatic ring, creating a bicyclic peroxide structure.

The formation of the endoperoxide is often reversible. The stability of the endoperoxide and the conditions required for the reverse reaction, known as cycloreversion or retro-Diels-Alder, depend on the substituents on the anthracene core and the surrounding environment. nih.gov Upon heating, many anthracene endoperoxides decompose, releasing the original anthracene derivative and singlet oxygen. This property allows anthracene derivatives to be used as chemical sources or carriers of singlet oxygen for applications in the dark.

The decomposition of the endoperoxide can also proceed through other pathways, especially upon further irradiation. These pathways can involve cleavage of the O-O bond to form a biradical intermediate or C-O bond cleavage, leading to the formation of various oxidation products such as anthraquinone and oxanthrone. nih.govresearchgate.net

Electron Transfer Processes in Photoreactions

The anthracene core in this compound can participate in photoinduced electron transfer (PET) processes. In a PET reaction, the electronically excited anthracene molecule can act as either an electron donor or an electron acceptor, depending on the redox properties of a nearby molecule (a quencher).

The mechanism of PET can be generalized as follows:

Excitation : The anthracene molecule (A) absorbs a photon, promoting it to an excited state (A*).

Electron Transfer :

As a Donor : The excited anthracene (A*) can donate an electron to an acceptor molecule (D), forming an anthracene radical cation (A•⁺) and an acceptor radical anion (D•⁻).

As an Acceptor : The excited anthracene (A*) can accept an electron from a donor molecule (D), forming an anthracene radical anion (A•⁻) and a donor radical cation (D•⁺).

The feasibility of these processes is governed by the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. A negative ΔG indicates a thermodynamically favorable electron transfer process. The efficiency of PET is also influenced by factors such as solvent polarity and the distance between the donor and acceptor moieties. Following the initial electron transfer, the resulting radical ions can undergo further chemical reactions or return to the ground state via back electron transfer.

Mechanistic Investigations of Self-Assembly Processes

Derivatives of anthracene are known to undergo self-assembly into ordered supramolecular structures. ljmu.ac.uk The primary driving force for this assembly is the π-π stacking interaction between the large, flat aromatic surfaces of the anthracene cores. rsc.org In the case of this compound, the self-assembly mechanism is further influenced by the presence of the two hydroxymethyl groups.

These hydroxyl groups are capable of forming strong, directional hydrogen bonds. nih.gov X-ray crystallography of this compound has shown that each hydroxyl group acts as both a donor and an acceptor, forming infinite zigzag chains of hydrogen bonds. nih.gov This intermolecular hydrogen bonding network works in concert with the π-π stacking to direct the formation of well-defined, stable, and often polymeric supramolecular architectures. nih.gov

The mechanism can be described as a hierarchical process where initial π-π interactions bring the molecules into proximity, and subsequent hydrogen bonding provides specificity and rigidity to the final assembled structure. The interplay between these non-covalent interactions dictates the final morphology of the assembled material, which can range from nanowires to microplates. rsc.org

Role of this compound as an Intermediate in Multi-step Syntheses

1,8-Disubstituted anthracenes are valuable building blocks in organic synthesis for the construction of more complex, functional molecules. While direct applications of this compound as an intermediate are not extensively documented, its structural motif is crucial. It can serve as a precursor to other 1,8-disubstituted anthracenes that are widely used.

For example, 1,8-diiodoanthracene and 1,8-dichloroanthracene are common intermediates in cross-coupling reactions to synthesize molecules with extended π-conjugation, such as 1,8-bis(phenylethynyl)anthracene and 1,8-diarylanthracenes. nih.govrsc.orgresearchgate.net These reactions, like the Suzuki-Miyaura or Sonogashira couplings, require functional groups such as halides or triflates at the 1 and 8 positions.

Therefore, this compound can act as a key intermediate by first undergoing conversion of its hydroxymethyl groups into these more reactive functionalities. The synthetic utility of this approach is summarized in the table below, highlighting the transformation of the initial intermediate into a versatile building block.

Initial IntermediateTransformationReactive IntermediateSubsequent ReactionFinal Product Class
This compoundHalogenation1,8-Bis(halomethyl)anthraceneNucleophilic SubstitutionEthers, Esters, etc.
This compoundOxidation & Halogenation1,8-DihaloanthraceneSuzuki or Sonogashira CouplingDiarylanthracenes, Di(alkynyl)anthracenes

This demonstrates the potential of this compound as a foundational molecule in multi-step synthetic routes leading to advanced materials for applications in organic electronics and sensor technology. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in 1,8 Bis Hydroxymethyl Anthracene Chemistry

Exploration of Novel Functionalization Strategies

The future of 1,8-bis(hydroxymethyl)anthracene chemistry heavily relies on the development of innovative and efficient functionalization strategies. While the hydroxyl groups offer a starting point for esterification and etherification reactions, more advanced methods are being explored to expand the diversity of accessible derivatives.

Future research will likely focus on:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, traditionally used for aryl halides, could be adapted. This would involve converting the hydroxymethyl groups into more reactive functionalities, such as halomethyl or triflatomethyl groups, to enable the introduction of a wide array of aryl, alkynyl, and amino substituents. researchgate.netfrontiersin.orgrsc.org The synthesis of 1,8-diaryl anthracene (B1667546) derivatives has already been demonstrated through modified Suzuki-Miyaura conditions, starting from 1,8-dichloroanthraquinone (B31358), showcasing the feasibility of this approach. rsc.org

"Click" Chemistry: The introduction of azide (B81097) or alkyne functionalities onto the this compound scaffold would enable the use of copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This would allow for the modular and high-yielding assembly of complex molecular architectures.

Direct C-H Functionalization: Emerging methods for the direct functionalization of C-H bonds on the anthracene core, while preserving the hydroxymethyl groups, would provide a more atom-economical route to novel derivatives.

Polymerization: The diol functionality of this compound makes it a prime candidate as a monomer for the synthesis of novel polyesters and polyurethanes. These polymers would incorporate the unique photophysical properties of the anthracene core into the polymer backbone.

A summary of potential functionalization strategies is presented in Table 1.

Functionalization StrategyPotential Reagents/CatalystsResulting Functionality
EtherificationAlkyl halides, Williamson ether synthesisAlkoxy derivatives
EsterificationAcyl chlorides, carboxylic anhydridesEster derivatives
Conversion to HalidesThionyl chloride, phosphorus tribromideHalomethyl derivatives
Cross-Coupling (from halides)Palladium catalysts, boronic acids, terminal alkynesAryl, alkynyl derivatives
Click ChemistryAzides, alkynes, copper catalystsTriazole-linked structures

Integration into Complex Molecular Machines and Nanodevices

The unique geometry and photophysical properties of the 1,8-disubstituted anthracene scaffold make it an attractive component for the construction of molecular machines and nanodevices. biomach.org The peri-substitution pattern can be exploited to create molecular systems with controlled rotational and translational motion.

Future avenues of research include:

Molecular Pincers and Tweezers: The two hydroxymethyl groups can be functionalized with recognition units to create molecular pincers capable of selectively binding guest molecules or ions. The anthracene core would act as a fluorescent reporter for binding events.

Rotaxanes and Catenanes: this compound can be incorporated into the axle or wheel components of rotaxanes and catenanes. rsc.org The movement of the macrocycle along the anthracene-containing axle could be controlled by external stimuli, such as light or chemical signals, leading to switchable systems. rsc.org

Organic Light-Emitting Transistors (OLETs): Anthracene derivatives have shown promise in organic electronics. researchgate.netrsc.orgnih.gov By incorporating this compound derivatives into the active layer of OLETs, it may be possible to develop multifunctional devices that combine light emission and signal processing capabilities. rsc.org The side-chain engineering of anthracene derivatives has been shown to improve charge transport and fluorescence characteristics. rsc.org

Development of Multi-responsive and Smart Materials

"Smart" materials that respond to external stimuli are at the forefront of materials science. The photodimerization of anthracene is a well-known reversible process that can be harnessed to create photoresponsive materials. researchgate.netmdpi.comnih.gov

Future research in this area will likely involve:

Photo-reversible Polymers and Gels: Incorporating this compound into polymer backbones or as cross-linkers can lead to materials that change their properties, such as solubility, viscosity, or mechanical strength, upon exposure to specific wavelengths of light. researchgate.netnih.govnih.gov This could be utilized in applications like targeted drug delivery, self-healing materials, and 3D printing. nih.govresearchgate.net

Thermo-responsive Materials: The steric strain in 1,8-disubstituted anthracenes can influence the thermal stability of their photodimers. This allows for the design of materials that respond to both light and heat, creating dual-responsive systems.

Chemosensors: Functionalization of the hydroxymethyl groups with specific receptors can lead to "turn-on" or "turn-off" fluorescent sensors for various analytes. The change in fluorescence upon binding would be a result of perturbations to the electronic structure of the anthracene core.

Table 2 outlines potential stimuli and the corresponding responses in materials based on this compound.

StimulusResponsive MechanismPotential Application
Light (UV)[4+4] Photocycloaddition (Dimerization)Photopatterning, data storage, self-healing
HeatRetro-[4+4] Cycloaddition (Dimer scission)Thermally reversible crosslinking, controlled release
Chemical AnalyteHost-guest bindingFluorescent sensing, environmental monitoring
Mechanical StressAlteration of π-π stackingMechanochromic materials

Advanced Theoretical Modeling for Predictive Design

Computational chemistry and theoretical modeling are indispensable tools for understanding the structure-property relationships of complex molecules and for predicting the behavior of new materials before their synthesis. researchgate.netnih.govmdpi.comnih.gov

Future theoretical work on this compound and its derivatives will focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures, photophysical properties (absorption and emission wavelengths), and reactivity of novel derivatives. researchgate.netmdpi.com This can guide synthetic efforts towards molecules with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules, such as the conformational changes in molecular machines or the self-assembly processes in the formation of nanostructures.

Modeling of Excited States: Time-dependent DFT (TD-DFT) will be crucial for understanding the photochemistry of these compounds, including the mechanisms of fluorescence, phosphorescence, and intersystem crossing, which are vital for applications in OLEDs and sensing. researchgate.net

Coarse-Grained Simulations: For studying the self-assembly of large-scale structures like polymers and networks, coarse-grained modeling can be employed to reduce computational cost while still capturing the essential physics of the system. nih.gov

Expansion into Bio-related Sensing and Imaging beyond Clinical Trials

The inherent fluorescence of the anthracene core makes it a valuable fluorophore for biological applications. researchgate.netmdpi.comacs.org While clinical applications are beyond the current scope, fundamental research into bio-related sensing and imaging is a promising future direction.

Emerging research areas include:

Fluorescent Probes for Reactive Oxygen Species (ROS): Anthracene derivatives can be designed to react specifically with certain ROS, such as singlet oxygen, leading to a change in their fluorescence. nih.gov This allows for the real-time detection of these species in biological systems, which is important for understanding oxidative stress.

Bioimaging Agents: By attaching biocompatible moieties to the this compound scaffold, these compounds can be targeted to specific organelles or cell types for fluorescent imaging. mdpi.comacs.org Their response to the local environment, such as polarity or viscosity, can provide information about the cellular state. acs.org

DNA Intercalators: The planar aromatic surface of anthracene can intercalate into the base pairs of DNA. nih.gov Functionalization at the 1,8-positions can modulate this binding and can be used to develop probes for DNA structure and function. Theoretical computations have been used to study the binding selectivity of anthracene derivatives to DNA sequences. nih.gov

Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research will aim to develop more environmentally friendly methods for the preparation and functionalization of this compound. nih.gov

Key areas for improvement include:

Catalytic Reactions: The use of transition metal catalysts, which can operate under milder conditions and with higher efficiency than traditional stoichiometric reagents, will be a major focus. frontiersin.orgnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water, supercritical fluids, or bio-derived solvents, is a critical goal.

Atom Economy: Developing reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste, is a fundamental principle of green chemistry that will guide future synthetic designs. nih.gov Recent achievements in transition metal-catalyzed reactions have already contributed to more sustainable and efficient organic synthesis of anthracene derivatives. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.